5-(Dichloromethyl)pyrimidine
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Overview
Description
5-(Dichloromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a dichloromethyl group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dichloromethyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of pyrimidine with dichloromethylating agents under controlled conditions. For example, the reaction of pyrimidine with dichloromethyl methyl ether in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-(Dichloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine derivatives with different oxidation states.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) are often used in cyclization reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
5-(Dichloromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Dichloromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleic acid synthesis by interfering with the function of enzymes involved in DNA or RNA replication .
Comparison with Similar Compounds
- 4,6-Dichloro-5-methylpyrimidine
- 2,4-Dichloropyrimidine
- 5-Chloromethylpyrimidine
Comparison: 5-(Dichloromethyl)pyrimidine is unique due to the presence of the dichloromethyl group at the 5-position, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C5H4Cl2N2 |
---|---|
Molecular Weight |
163.00 g/mol |
IUPAC Name |
5-(dichloromethyl)pyrimidine |
InChI |
InChI=1S/C5H4Cl2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H |
InChI Key |
JLOJGIQQSHFDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(Cl)Cl |
Origin of Product |
United States |
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